Cas no 314763-97-8 (3-Iodo-4-methoxybenzohydrazide)

3-Iodo-4-methoxybenzohydrazide 化学的及び物理的性質
名前と識別子
-
- 3-Iodo-4-methoxybenzohydrazide
- AKOS000319494
- 314763-97-8
- 3-Iodo-4-methoxybenzoic acid hydrazide
- DTXSID401284538
- MFCD02025091
- SB86422
- SY362586
- STK009412
-
- MDL: MFCD02025091
- インチ: InChI=1S/C8H9IN2O2/c1-13-7-3-2-5(4-6(7)9)8(12)11-10/h2-4H,10H2,1H3,(H,11,12)
- InChIKey: OIVVKVDRYMBKNJ-UHFFFAOYSA-N
- SMILES: COC1=C(I)C=C(C(NN)=O)C=C1
計算された属性
- 精确分子量: 291.97088g/mol
- 同位素质量: 291.97088g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 189
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.1
- トポロジー分子極性表面積: 64.4Ų
3-Iodo-4-methoxybenzohydrazide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 023950-1g |
3-Iodo-4-methoxybenzohydrazide |
314763-97-8 | 1g |
4973.0CNY | 2021-07-13 | ||
AK Scientific | 9985AD-5g |
3-Iodo-4-methoxybenzohydrazide |
314763-97-8 | 95% | 5g |
$728 | 2023-09-16 | |
TRC | I738135-50mg |
3-Iodo-4-methoxybenzohydrazide |
314763-97-8 | 50mg |
$ 115.00 | 2022-06-04 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 023950-500mg |
3-Iodo-4-methoxybenzohydrazide |
314763-97-8 | 500mg |
3233.0CNY | 2021-07-13 | ||
Matrix Scientific | 023950-500mg |
3-Iodo-4-methoxybenzohydrazide |
314763-97-8 | 500mg |
$199.00 | 2023-09-11 | ||
A2B Chem LLC | AG04878-500mg |
3-Iodo-4-methoxybenzohydrazide |
314763-97-8 | 500mg |
$285.00 | 2024-04-20 | ||
Crysdot LLC | CD12084580-5g |
3-Iodo-4-methoxybenzohydrazide |
314763-97-8 | 97% | 5g |
$627 | 2024-07-24 | |
TRC | I738135-10mg |
3-Iodo-4-methoxybenzohydrazide |
314763-97-8 | 10mg |
$ 65.00 | 2022-06-04 | ||
AK Scientific | 9985AD-1g |
3-Iodo-4-methoxybenzohydrazide |
314763-97-8 | 95% | 1g |
$256 | 2023-09-16 | |
Matrix Scientific | 023950-1g |
3-Iodo-4-methoxybenzohydrazide |
314763-97-8 | 1g |
$306.00 | 2023-09-11 |
3-Iodo-4-methoxybenzohydrazide 関連文献
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
3-Iodo-4-methoxybenzohydrazideに関する追加情報
Research Briefing on 3-Iodo-4-methoxybenzohydrazide (CAS: 314763-97-8): Recent Advances and Applications
3-Iodo-4-methoxybenzohydrazide (CAS: 314763-97-8) is a chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This hydrazide derivative is particularly notable for its role as a versatile intermediate in the synthesis of various bioactive molecules. Recent studies have explored its utility in the design of novel therapeutic agents, highlighting its importance in medicinal chemistry.
One of the key areas of research involving 3-Iodo-4-methoxybenzohydrazide is its application in the synthesis of heterocyclic compounds, which are often central to the development of new drugs. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy as a building block for the creation of indole and quinazoline derivatives, which exhibit promising antimicrobial and anticancer activities. The study utilized 3-Iodo-4-methoxybenzohydrazide as a precursor in a multi-step synthetic pathway, achieving high yields and excellent purity.
In addition to its synthetic utility, 3-Iodo-4-methoxybenzohydrazide has been investigated for its direct biological effects. A recent preclinical study published in Bioorganic & Medicinal Chemistry Letters reported that the compound exhibits moderate inhibitory activity against certain enzymes involved in inflammatory pathways, suggesting its potential as a lead compound for anti-inflammatory drug development. The study employed molecular docking simulations and in vitro assays to elucidate the compound's mechanism of action, providing valuable insights for future optimization.
Another noteworthy advancement is the use of 3-Iodo-4-methoxybenzohydrazide in the development of radiopharmaceuticals. A 2024 study in Nuclear Medicine and Biology explored the compound's potential as a labeling precursor for iodine-123, a radioisotope used in diagnostic imaging. The researchers successfully synthesized a radiolabeled analog of 3-Iodo-4-methoxybenzohydrazide and evaluated its biodistribution in animal models, demonstrating favorable pharmacokinetic properties for potential use in imaging applications.
Despite these promising findings, challenges remain in the broader application of 3-Iodo-4-methoxybenzohydrazide. Issues such as scalability of synthesis, stability under physiological conditions, and potential toxicity profiles require further investigation. Ongoing research aims to address these limitations through structural modifications and formulation improvements, as highlighted in a recent review article in Expert Opinion on Drug Discovery.
In conclusion, 3-Iodo-4-methoxybenzohydrazide (CAS: 314763-97-8) represents a valuable tool in chemical biology and pharmaceutical research, with demonstrated applications in drug synthesis, enzyme inhibition, and radiopharmaceutical development. Continued exploration of its properties and potential is expected to yield further innovations in the field, making it a compound of enduring interest to researchers and industry professionals alike.
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